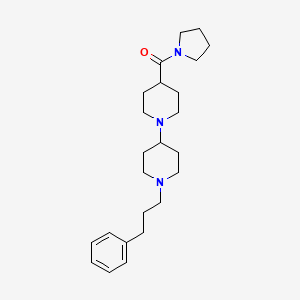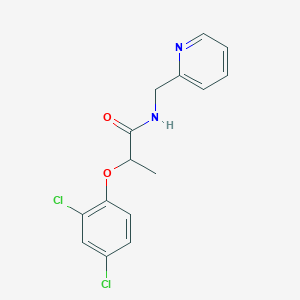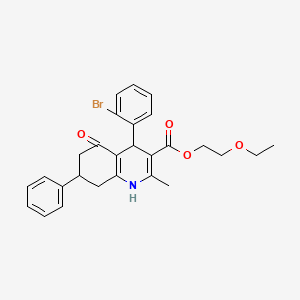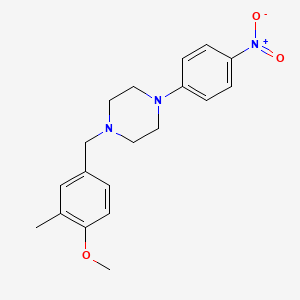![molecular formula C17H20ClNO3 B5024704 4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B5024704.png)
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol, also known as SCH-23390, is a selective dopamine D1 receptor antagonist that is widely used in scientific research. This compound is synthesized using a specific method and has various applications in biochemical and physiological studies.
Wirkmechanismus
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol binds to the dopamine D1 receptor and blocks the action of dopamine at this receptor. This results in a decrease in the activity of neurons that are stimulated by dopamine. The dopamine D1 receptor is involved in various physiological and behavioral processes, including learning and memory, drug addiction, and motor control. By blocking the dopamine D1 receptor, this compound can help researchers understand the role of this receptor in these processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the specific research application. In general, this compound has been shown to decrease the activity of neurons that are stimulated by dopamine. This can result in a decrease in dopamine-mediated processes, such as reward and motivation. This compound has also been shown to affect the activity of other neurotransmitter systems, such as the glutamate system.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol has several advantages for lab experiments. This compound is a selective dopamine D1 receptor antagonist, which means that it specifically targets this receptor and does not affect other receptors. This makes it a useful tool for studying the role of the dopamine D1 receptor in various processes. However, this compound also has some limitations. This compound has a relatively short half-life, which means that it needs to be administered frequently in experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol. One area of interest is the role of the dopamine D1 receptor in drug addiction. This compound has been shown to decrease the reinforcing effects of drugs of abuse, which suggests that this receptor may be a target for developing addiction treatments. Another area of interest is the role of the dopamine D1 receptor in motor control. This compound has been shown to affect motor behavior in animal models, which suggests that this receptor may be involved in movement disorders such as Parkinson's disease. Further research is needed to fully understand the role of the dopamine D1 receptor in these processes and to develop new treatments based on this knowledge.
Conclusion:
This compound, or this compound, is a selective dopamine D1 receptor antagonist that is widely used in scientific research. This compound is synthesized using a specific method and has various applications in biochemical and physiological studies. This compound has been shown to affect the activity of neurons that are stimulated by dopamine and has been used to study the role of the dopamine D1 receptor in various physiological and behavioral processes. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new treatments for drug addiction and movement disorders.
Synthesemethoden
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorophenethylamine with formaldehyde to produce N-(4-chlorophenethyl)formamide. This intermediate is then reacted with 2,6-dimethoxyphenol in the presence of sodium borohydride to produce this compound. The final product is purified using chromatography techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol is widely used in scientific research to study the dopamine D1 receptor. This compound is a selective antagonist of the dopamine D1 receptor and has been used to study the role of this receptor in various physiological and behavioral processes. This compound has been used to investigate the role of the dopamine D1 receptor in learning and memory, drug addiction, and motor control.
Eigenschaften
IUPAC Name |
4-[[2-(4-chlorophenyl)ethylamino]methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-21-15-9-13(10-16(22-2)17(15)20)11-19-8-7-12-3-5-14(18)6-4-12/h3-6,9-10,19-20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQRIOBWBSBXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,1-dimethylpropyl)-2-hydroxy-6-methyl-4,6-diphenyl-3-cyclohexen-1-yl]-2,2-dimethyl-1-butanone](/img/structure/B5024628.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5024639.png)
![1-cycloheptyl-N-isopropyl-6-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024654.png)
![1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5024667.png)
![2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5024674.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5024681.png)




![3-[(3-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024718.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5024720.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5024729.png)
